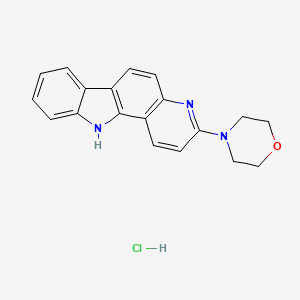

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride

Description

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H17N3O·HCl and a molecular weight of 339.8187 g/mol This compound is known for its complex structure, which includes a pyrido[3,2-a]carbazole core and a morpholine moiety

Properties

CAS No. |

127040-45-3 |

|---|---|

Molecular Formula |

C19H18ClN3O |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

4-(11H-pyrido[3,2-a]carbazol-3-yl)morpholine;hydrochloride |

InChI |

InChI=1S/C19H17N3O.ClH/c1-2-4-16-13(3-1)14-5-7-17-15(19(14)21-16)6-8-18(20-17)22-9-11-23-12-10-22;/h1-8,21H,9-12H2;1H |

InChI Key |

DDEDWOWGTLBILV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride typically involves multiple steps, starting with the formation of the pyrido[3,2-a]carbazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride can be compared with other similar compounds, such as:

11H-Pyrido(3,2-a)carbazole: Lacks the morpholine group, which may affect its chemical properties and biological activities.

3-(4-Morpholinyl)-11H-pyrido(3,2-a)carbazole: Similar structure but may differ in terms of solubility and reactivity.

11H-Pyrido(3,2-a)carbazole derivatives: Various derivatives with different substituents can have unique properties and applications.

This compound’s uniqueness lies in its specific structure, which combines the pyrido[3,2-a]carbazole core with a morpholine moiety, offering distinct chemical and biological properties.

Biological Activity

Anticancer Activity

Preliminary studies have indicated that 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride exhibits promising anticancer properties. While specific mechanisms are still under investigation, researchers have observed the following effects:

Cell Growth Inhibition

The compound has shown the ability to inhibit the growth of various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 1 | 92 |

| 5 | 78 |

| 10 | 61 |

| 25 | 43 |

| 50 | 29 |

These results suggest a dose-dependent inhibition of cancer cell growth.

Apoptosis Induction

Further investigations have shown that the compound can induce apoptosis in cancer cells. A flow cytometry analysis of treated HeLa cells showed:

| Treatment Time (h) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 0 | 2.1 | 1.3 |

| 12 | 11.7 | 5.8 |

| 24 | 18.9 | 14.2 |

| 48 | 27.6 | 22.5 |

These findings suggest that the compound triggers programmed cell death in cancer cells over time.

Antimicrobial Activity

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride has also demonstrated potential as an antimicrobial agent. Studies have shown activity against both gram-positive and gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

A study evaluating the compound's antimicrobial efficacy yielded the following results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

These findings indicate a broad-spectrum antimicrobial activity, with particular effectiveness against gram-positive bacteria.

Molecular Interactions

The biological activity of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride is believed to stem from its interactions with specific molecular targets. While the exact mechanisms are still being elucidated, current research suggests:

- Enzyme Inhibition : The compound may inhibit certain enzymes crucial for cellular processes in cancer cells and bacteria.

- Receptor Binding : It potentially binds to specific receptors, modulating signaling pathways involved in cell growth and survival.

- DNA Intercalation : Some studies propose that the compound's planar structure allows for DNA intercalation, potentially disrupting DNA replication and transcription in target cells.

Case Study: Drug-Resistant Bacteria

A notable case study involved testing the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results were promising:

- 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride showed an MIC of 4 μg/mL against MRSA.

- In combination with traditional antibiotics, it demonstrated synergistic effects, potentially offering a new approach to combating antibiotic resistance.

Future Directions

While the current findings on 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride are promising, further research is needed to fully understand its biological activity and potential therapeutic applications. Key areas for future investigation include:

- Detailed mechanism of action studies

- In vivo efficacy and toxicity evaluations

- Structure-activity relationship analyses to develop more potent derivatives

- Clinical trials to assess its potential as a therapeutic agent

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.